molecular formula C13H11N5O2S2 B10878056 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide

Cat. No.: B10878056
M. Wt: 333.4 g/mol
InChI Key: FPAXFXNPMJQPMR-UHFFFAOYSA-N
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Description

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both pyrimidine and benzothiazole moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine derivative, which is then reacted with a benzothiazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with enzymes and proteins.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)THIO]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
  • 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETIC ACID

Uniqueness

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its dual presence of pyrimidine and benzothiazole rings, which confer distinct biological activities. This structural combination is less common compared to other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C13H11N5O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C13H11N5O2S2/c14-9-5-10(19)17-12(16-9)21-6-11(20)18-13-15-7-3-1-2-4-8(7)22-13/h1-5H,6H2,(H,15,18,20)(H3,14,16,17,19)

InChI Key

FPAXFXNPMJQPMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)N

Origin of Product

United States

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